Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and a benzyl substituent adjacent to the amino group. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and protective group strategies, as exemplified in patent literature .
Properties
IUPAC Name |
tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-9-16(17,12-18)11-13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAYXMVPWLDANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation and Nucleophilic Displacement
In a patent describing pyrrolidine derivatives, tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is converted to its mesylate ester using methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate at 0–5°C. The mesylate intermediate undergoes amination with benzylamine in tetrahydrofuran (50–60°C) to yield tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate. Adapting this method, substituting benzylamine with a stronger nucleophile (e.g., ammonia or an azide) could install the amino group, while subsequent benzylation via alkylation (e.g., benzyl bromide/K₂CO₃) would introduce the benzyl substituent.
Stereochemical Control and Resolution
The target compound’s stereochemistry necessitates enantioselective synthesis or resolution. In the preparation of (R)- and (S)-1-benzyl-3-(Boc-amino)pyrrolidine, chiral starting materials like (S)-(+)-1-benzyl-3-aminopyrrolidine are Boc-protected under basic conditions (NaHCO₃/H₂O/acetonitrile) to preserve optical purity. For tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate, asymmetric induction could be achieved using chiral auxiliaries or catalysts during the amination/benzylation steps.
Comparative Analysis of Synthetic Routes
The table below summarizes hypothetical routes derived from analogous procedures:
*Theorized yields based on analogous reactions.
Challenges and Optimization Opportunities
Key challenges include:
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Steric Hindrance : The 3-position’s quaternary carbon necessitates optimized reaction kinetics to avoid incomplete substitutions.
-
Racemization : High-temperature amination risks epimerization; low-temperature protocols (0–5°C) are preferred.
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Purification : Silica gel chromatography is commonly used, but crystallization (e.g., n-hexane/EtOAC) improves efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the benzyl group, yielding tert-butyl 3-aminopyrrolidine-1-carboxylate.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Tert-butyl 3-aminopyrrolidine-1-carboxylate.
Substitution: Various alkyl or aryl-substituted derivatives depending on the substituent used.
Scientific Research Applications
Drug Development
The compound has been identified as a key intermediate in the synthesis of potential therapeutic agents for neurological disorders, specifically Alzheimer's disease. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets in the central nervous system .
Anticancer Research
Recent studies have indicated that derivatives of tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate exhibit promising anticancer properties. These derivatives are being investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Biological Studies
This compound has also been utilized in various biological assays to understand its mechanism of action at the molecular level. Research indicates that it may interact with specific receptors or enzymes, influencing physiological processes such as neurotransmission and cell proliferation .
Case Study 1: Synthesis of Neuroactive Compounds
In a study focused on synthesizing neuroactive compounds, this compound was used as a precursor to create a series of analogs with enhanced binding affinities for neurotransmitter receptors. The study demonstrated that modifications at the benzyl position significantly affected receptor interaction profiles, leading to compounds with improved efficacy in vitro .
Case Study 2: Anticancer Activity Evaluation
Another investigation evaluated the anticancer activity of derivatives synthesized from this compound. The results showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Drug Development | Alzheimer's therapeutics | Key intermediate for drug synthesis |
| Anticancer Research | Synthesis of anticancer agents | Cytotoxic effects observed in studies |
| Biological Studies | Mechanistic studies on receptor interactions | Influences neurotransmission pathways |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the tert-butyl and benzyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate
- Key Differences: Replaces the amino group with a carbamoyl (-CONH2) group.
- Impact: The carbamoyl group introduces hydrogen-bonding capacity, which may enhance solubility or target binding in drug design.
trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate
- Key Differences: Features a hydroxyl group at the 4-position and a benzyloxycarbonyl (Cbz)-protected amino group.
Functional Group Effects on Stability and Reactivity
Bond Dissociation Energies (BDEs) in tert-Butyl Derivatives
- Evidence: Studies on tert-butyl radicals show that heteroatoms (N, O) influence resonance energies during bond dissociation. For example: N–C bond dissociation in tert-butylamines occurs at 5.7 eV, lower than O–C bonds in ethers (9 eV for ethyl groups) . Implication: The amino group in the target compound may lower BDEs compared to oxygenated analogs, enhancing susceptibility to radical-mediated degradation.
Comparison with Piperidine Analogs
- Example : Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate (piperidine ring instead of pyrrolidine).
- This compound exhibits antidiabetic activity (IC50 = 7.12 µM), suggesting that pyrrolidine analogs with similar substituents could be explored for bioactivity .
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties of Selected Analogs
Table 2. Substituent Effects on Reactivity
Biological Activity
Tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a pyrrolidine ring substituted with a tert-butyl group, an amino group, and a benzyl group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the tert-butyl and benzyl groups enhances lipophilicity, allowing the compound to effectively penetrate cell membranes and interact with hydrophobic regions of proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other pyrrolidine derivatives known for their inhibitory effects on acetylcholinesterase (AChE) and other enzymes involved in neurotransmission .
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases .
- Antiviral Properties : Some derivatives have shown promise as inhibitors of viral enzymes, suggesting potential applications in antiviral drug development .
- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative damage in cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminopyrrolidine-1-carboxylate | Lacks benzyl group | Lower lipophilicity; less effective in receptor binding |
| Benzyl 3-aminopyrrolidine-1-carboxylate | Lacks tert-butyl group | Affected steric properties; potential for different enzyme interactions |
| Tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate | Contains phenyl instead of benzyl | Altered electronic properties; varied biological activity |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of pyrrolidine derivatives, this compound was tested for its ability to reduce neuronal damage induced by oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of related compounds against influenza virus neuraminidase. Although specific data on this compound was limited, similar compounds showed effective inhibition, indicating that this compound may also exhibit antiviral activity through similar mechanisms .
Q & A
Basic: What are the standard synthetic routes for tert-butyl 3-amino-3-benzylpyrrolidine-1-carboxylate, and what key reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Amine Protection : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in solvents like dichloromethane or THF .
- Benzylation : Alkylation or nucleophilic substitution to attach the benzyl group, often requiring bases like NaH or K₂CO₃ to deprotonate the amine .
- Amino Group Functionalization : Reductive amination or coupling reactions to introduce the amino group, using reagents such as sodium cyanoborohydride .
Optimization : - Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates and yields for alkylation steps .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during Boc protection .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in later stages .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and Boc group (tert-butyl at δ 1.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolves stereochemistry and connectivity in the pyrrolidine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 347.23) and detects impurities .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
Advanced: How can researchers address discrepancies in NMR data between synthetic batches?
Answer:
Discrepancies may arise from:
- Stereochemical Variations : Racemization during synthesis can alter peak splitting. Use chiral HPLC or optical rotation measurements to assess enantiopurity .
- Solvent Artifacts : Residual solvents (e.g., DMSO) may obscure peaks. Ensure thorough drying and use deuterated solvents for NMR .
- Impurity Profiling : LC-MS or preparative TLC can isolate byproducts (e.g., de-Boc derivatives) for structural identification .
Advanced: What strategies improve enantiomeric purity during synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity in the pyrrolidine ring .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) in hydrogenation steps .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .
Advanced: How does the benzyl group in this compound influence biological activity compared to other substituents?
Answer:
- Hydrophobic Interactions : The benzyl group enhances binding to hydrophobic enzyme pockets (e.g., proteases) compared to smaller substituents (e.g., methyl) .
- Steric Effects : Bulky groups like 4-bromophenyl reduce activity in some targets due to steric hindrance, while benzyl balances size and flexibility .
- SAR Studies : Replace benzyl with fluorophenyl or trifluoromethyl groups to evaluate changes in IC₅₀ values against therapeutic targets .
Advanced: What computational methods predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases), highlighting key residues (e.g., Asp86 in HIV protease) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity to guide synthetic modifications .
Methodological: How to design stability studies for this compound under varying conditions?
Answer:
- Thermal Stability : Heat samples to 40–60°C in DMSO or PBS (pH 7.4) for 1–7 days, monitoring degradation via HPLC .
- pH Sensitivity : Incubate in buffers (pH 2–10) and quantify hydrolysis products (e.g., free amine) using LC-MS .
- Light Exposure : UV irradiation (254 nm) tests photostability; protect with amber glassware if degradation >5% occurs .
Data Analysis: How to resolve contradictions in mass spectrometry results?
Answer:
- Isotopic Pattern Analysis : Confirm molecular ion clusters match theoretical patterns (e.g., ³⁵Cl/³⁷Cl for chlorine-containing impurities) .
- Collision-Induced Dissociation (CID) : Fragment ions (e.g., loss of Boc group at m/z 247) help distinguish structural isomers .
- Internal Standards : Spike samples with deuterated analogs to validate quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
